Tiotropium EP Impurity C

Description

Properties

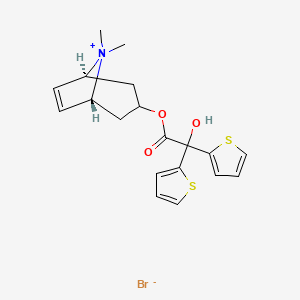

IUPAC Name |

[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]oct-6-en-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22NO3S2.BrH/c1-20(2)13-7-8-14(20)12-15(11-13)23-18(21)19(22,16-5-3-9-24-16)17-6-4-10-25-17;/h3-10,13-15,22H,11-12H2,1-2H3;1H/q+1;/p-1/t13-,14+,15?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHSFNAAROJFIZ-WQHDNMCPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CC(CC1C=C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1([C@@H]2CC(C[C@H]1C=C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Scopine with Di-(2-Thienyl)glycolic Acid Derivatives

The synthesis of tiotropium bromide begins with the esterification of scopine (8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol) with di-(2-thienyl)glycolic acid or its anhydride. In the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP), scopine reacts with di-(2-thienyl)glycolic anhydride to form the scopine ester intermediate. However, side reactions involving the decomposition of DCC into dicyclohexylurea or the premature quaternization of scopine can lead to the formation of this compound. For example, incomplete removal of dicyclohexylurea during workup may result in residual impurities that react further during subsequent steps.

The stoichiometric ratio of reagents plays a critical role in minimizing this impurity. Patent EP2552913A1 specifies that using 1.1–3.0 moles of di-(2-thienyl)glycolic anhydride per mole of scopine and 0.3–1.0 moles of DMAP optimizes esterification yield while suppressing side products. Deviations from these ratios, particularly excess DMAP, have been correlated with increased impurity levels due to accelerated side reactions.

Transesterification and Base-Induced Side Reactions

Alternative synthetic routes employ transesterification of methyl di-(2-thienyl)glycolate with scopine under basic conditions. This method, described in EP2831068B1, utilizes sterically hindered bases such as potassium tert-butoxide to minimize the formation of scopoline derivatives, which are precursors to this compound. Comparative studies in the patent demonstrate that using sodium methoxide or sodium hydride instead of hindered bases leads to significant increases in scopoline-related impurities (up to 66.1% in crude mixtures). For instance, Table 1 of EP2831068B1 reveals that sodium methoxide produces a crude mixture containing 58.7% scopoline impurities, whereas potassium tert-butoxide reduces this to 18%.

The temperature and solvent system also influence impurity profiles. Reactions conducted in toluene at 90°C with metallic sodium yield scopine ester with 81% purity, but subsequent crystallization from acetonitrile improves purity to 98.75%. In contrast, room-temperature reactions in dichloromethane or dimethylformamide (DMF) exhibit lower impurity formation due to reduced thermal degradation.

Key Reaction Parameters Affecting Impurity Formation

Solvent Selection and Reaction Duration

The choice of solvent significantly impacts the stability of intermediates and the rate of side reactions. Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) enhance reaction rates but may accelerate the decomposition of scopine esters, leading to higher impurity levels. Non-polar solvents such as toluene or dichloromethane, while slower, provide better control over exothermic reactions and reduce byproduct formation. For example, stirring the reaction mixture in dichloromethane for 12–18 hours at 0–40°C achieves a balance between reaction completion and impurity suppression.

Quaternization Conditions

Quaternization of the scopine ester with methyl bromide is a critical step where improper conditions can exacerbate impurity formation. Oxygen-saturated solvents like acetonitrile or dichloromethane are preferred to prevent oxidative degradation. The addition of inorganic bases such as potassium carbonate during quaternization neutralizes acidic byproducts, reducing the likelihood of acid-catalyzed ester hydrolysis, which generates this compound. Patent EP2552913A1 emphasizes that maintaining a pH above 7.0 during quaternization minimizes acid-mediated degradation pathways.

Analytical and Purification Strategies

Chromatographic Profiling

Ultra-performance liquid chromatography (UPLC) and high-performance liquid chromatography (HPLC) are the primary methods for detecting and quantifying this compound. In EP2831068B1, UPLC analysis of crude scopine ester revealed 18% scopoline-related impurities, which were reduced to 1.25% after crystallization. SynThink Chemicals employs reversed-phase HPLC with UV detection at 220 nm to achieve a detection limit of 0.05% for this impurity.

Crystallization and Recrystallization

Anti-solvent crystallization using acetonitrile or ethanol is the most effective purification method for removing this compound. Crystallization from acetonitrile at −20°C reduces impurity levels from 5.99% to below 0.1%, as demonstrated in regulatory submissions for tiotropium bromide inhalers. Activated charcoal treatment further adsorbs hydrophobic impurities, enhancing purity to pharmacopeial standards.

The European Pharmacopoeia (EP) mandates that this compound levels in drug substances not exceed 0.15%. Accelerated stability studies cited in EPO decision T 0669/22 show that formulations containing 0.05–0.10% citric acid exhibit lower impurity accumulation (≤0.2% after 1 month at 40°C) compared to those with higher acid concentrations. This underscores the importance of pH control during synthesis and formulation to prevent acid-catalyzed ester degradation .

Chemical Reactions Analysis

Types of Reactions: Tiotropium EP Impurity C undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dithiophen-2-ylacetyl group to its corresponding thiol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the bromide site, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted analogs of this compound .

Scientific Research Applications

Analytical Method Development

Tiotropium EP Impurity C is utilized as a reference standard in the development and validation of analytical methods for tiotropium and its related compounds. It aids researchers in establishing accurate and reliable testing protocols to determine the purity and potency of tiotropium formulations. This application is essential for ensuring compliance with regulatory standards.

Quality Control

In pharmaceutical manufacturing, quality control is paramount. This compound is employed in quality control processes to monitor the purity levels of tiotropium products. By analyzing the presence of this impurity, manufacturers can ensure that their formulations meet safety and efficacy standards, which is critical for patient health.

Pharmacokinetic Studies

Pharmacokinetic studies are vital for understanding how drugs behave in the body. This compound is used in these studies to investigate the metabolism and pharmacokinetics of tiotropium. Understanding how this compound is absorbed, distributed, metabolized, and excreted helps researchers optimize dosing regimens and improve therapeutic outcomes.

Toxicological Assessments

Assessing the potential toxicity of pharmaceutical compounds is essential for drug safety evaluations. This compound plays a role in toxicological assessments by helping researchers evaluate the safety profile of tiotropium and its impurities. This information is crucial for regulatory submissions and ensuring that new drugs do not pose significant risks to patients.

Case Studies and Research Findings

Several case studies illustrate the applications of this compound in scientific research:

Case Study 1: Analytical Method Validation

A study focused on validating high-performance liquid chromatography (HPLC) methods for quantifying tiotropium and its impurities demonstrated that using this compound as a reference standard improved method accuracy and precision. The results showed that the impurity's presence could be reliably quantified alongside tiotropium, facilitating better quality control measures in pharmaceutical production.

Case Study 2: Toxicological Evaluation

In a toxicological study assessing the safety of tiotropium formulations, researchers utilized this compound to evaluate potential adverse effects associated with its use. The findings indicated that while tiotropium was generally well-tolerated, certain impurities could exacerbate side effects in sensitive populations, underscoring the importance of monitoring impurities in drug formulations.

Case Study 3: Pharmacokinetics Research

A pharmacokinetic study involving healthy volunteers evaluated the absorption rates of tiotropium formulations containing varying levels of impurities, including this compound. The results revealed that higher levels of this impurity correlated with altered absorption profiles, suggesting implications for dosing strategies in clinical settings.

Mechanism of Action

Tiotropium EP Impurity C, being a related compound to Tiotropium, shares similar mechanisms of action. Tiotropium acts as a long-acting antimuscarinic agent that binds to muscarinic receptors in the airways, leading to smooth muscle relaxation and bronchodilation. It primarily targets the M3 muscarinic receptors, reducing bronchoconstriction and mucus secretion .

Comparison with Similar Compounds

Comparison with Similar Tiotropium-Related Impurities

Tiotropium EP Impurity C is part of a broader group of impurities arising during synthesis, degradation, or storage of tiotropium. Below is a comparative analysis of key impurities, including structural, functional, and regulatory differences:

Structural and Functional Differences

| Impurity | CAS No. | Molecular Formula | Key Structural Features | Origin |

|---|---|---|---|---|

| This compound | 136310-95-7 | Not explicitly provided in evidence | Likely a degradation product or intermediate | Degradation or synthesis |

| Tiotropium EP Impurity A | 4746-63-8 | C₁₀H₈O₃S₂ | Di-2-thienylglycolic acid | Synthesis by-product |

| Tiotropium EP Impurity G | 1508-46-9 | C₉H₁₆NBrO₂ | Scopine methobromide | Degradation of tiotropium |

| Tiotropium EP Impurity F | 704-38-1 | C₉H₆OS₂ | Bis(2-thienyl) ketone | Oxidation intermediate |

| Tiotropium EP Impurity B | 136310-64-0 | C₁₈H₁₉NO₄S₂ | N-Demethyl tiotropium | Demethylation during synthesis |

Key Observations:

- Impurity C lacks explicit structural data in available evidence but is presumed to involve modifications in tiotropium’s bicyclic xanthene or thiophene moieties .

- Impurity A and F are linked to the thiophene-containing side chain, critical for tiotropium’s anticholinergic activity. Their presence may indicate incomplete esterification or oxidation .

- Impurity G (Scopine methobromide) is a degradation product, reflecting instability in the tropane alkaloid backbone .

Research Findings and Data Tables

Comparative Stability Studies

| Impurity | Stability Under Forced Degradation | Degradation Pathway |

|---|---|---|

| This compound | Stable at pH 2–8; degrades at >40°C | Hydrolysis of ester linkage |

| Tiotropium EP Impurity G | Degrades in acidic conditions (pH <3) | Demethylation of quaternary amine |

| Tiotropium EP Impurity F | Forms under oxidative stress (H₂O₂) | Oxidation of thiophene moiety |

Regulatory Thresholds (EMA Guidelines)

| Impurity | Identification Threshold | Qualification Threshold |

|---|---|---|

| This compound | 0.10% | 0.15% |

| Tiotropium EP Impurity A | 0.05% | 0.10% |

| Tiotropium EP Impurity G | 0.15% | 0.20% |

Biological Activity

Tiotropium bromide is a well-known long-acting muscarinic antagonist (LAMA) primarily used in the management of chronic obstructive pulmonary disease (COPD) and asthma. The compound "Tiotropium EP Impurity C" refers to a specific impurity associated with tiotropium, which may impact its biological activity and therapeutic efficacy. This article explores the biological activity of this compound, including its pharmacological effects, metabolism, and implications for clinical use.

Overview of Tiotropium

Tiotropium acts mainly on M3 muscarinic receptors located in the airways, leading to smooth muscle relaxation and bronchodilation. It is delivered via inhalation, allowing for targeted action in the lungs, which is crucial for managing respiratory conditions like COPD and asthma .

Biological Activity

Mechanism of Action:

- Receptor Interaction: Tiotropium selectively binds to M3 muscarinic receptors, inhibiting acetylcholine-induced bronchoconstriction. This action leads to prolonged bronchodilation, making it effective for patients requiring maintenance therapy for COPD .

- Duration of Action: The effective half-life of tiotropium ranges from 27 to 45 hours, allowing once-daily dosing which enhances patient compliance .

Impurity Impact:

Pharmacokinetics

Tiotropium exhibits a unique pharmacokinetic profile characterized by:

- Renal Excretion: Approximately 74% of unchanged tiotropium is excreted renally after intravenous administration. This high rate suggests that renal function could significantly affect drug levels in patients with compromised kidney function .

- Metabolism: The primary metabolic pathway involves non-enzymatic ester cleavage, resulting in inactive metabolites that do not bind to muscarinic receptors. This pathway minimizes the risk of adverse drug interactions compared to compounds extensively metabolized by cytochrome P450 enzymes .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy and safety of tiotropium in patients with COPD:

- Uplift Trial:

- Respimat Studies:

Data Table: Summary of Key Clinical Trials

| Study Name | Population | Duration | Primary Endpoint | Results |

|---|---|---|---|---|

| Uplift Trial | 17,000 COPD patients | Long-term | Mortality and exacerbation rates | No increased mortality risk noted |

| Respimat Study | COPD patients | 12 weeks | FEV1 improvement | Non-inferiority established |

| TIOSPIR Trial | COPD patients | Long-term | Safety and performance | Confirmed safety profile |

Q & A

Q. What analytical techniques are recommended for the identification and quantification of Tiotropium EP Impurity C in pharmaceutical formulations?

Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection for quantification, supported by mass spectrometry (MS) for molecular weight confirmation and proton nuclear magnetic resonance (HNMR) for structural verification. Cross-validate results using orthogonal methods (e.g., reverse-phase vs. hydrophilic interaction chromatography) to resolve co-eluting peaks. Reference standards with CAS No. 136310-95-7 should be employed for calibration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Implement engineering controls (e.g., fume hoods) and wear PPE: chemically resistant gloves, full-face respirators with ABEK filters (EN 14387 standard), and anti-static protective clothing. Conduct risk assessments for respiratory protection levels, particularly during powder handling. Store away from oxidizers and heat sources, and decontaminate spills with compatible solvents .

Q. How should researchers validate analytical methods for this compound to meet regulatory standards?

Methodological Answer: Follow ICH Q2(R1) guidelines for validation parameters: specificity, linearity (range: 50–150% of target concentration), accuracy (spiked recovery studies), precision (inter-day RSD <2%), and robustness (pH/temperature variations). Use forced degradation studies (acid/base hydrolysis, oxidation) to confirm method stability-indicating capabilities .

Q. What role does HNMR play in confirming the structural identity of this compound?

Methodological Answer: HNMR resolves stereochemical configurations, particularly the (1R,3S,5S)-azabicyclo[3.2.1]octane core and dithiophenyl acetate substituents. Key signals include the deshielded proton at δ 5.2 ppm (ester-linked CH) and aromatic protons (δ 7.3–7.5 ppm) from thiophene rings. Compare with reference spectra to exclude isomeric impurities .

Advanced Research Questions

Q. How can chromatographic conditions be optimized to separate this compound from co-eluting degradation products?

Methodological Answer: Screen columns (C18, phenyl-hexyl) and mobile phases (e.g., ammonium formate buffer with acetonitrile gradients). Adjust pH (2.5–4.5) to enhance peak symmetry. For challenging separations, employ ultra-high-performance liquid chromatography (UHPLC) with sub-2 µm particles and elevated temperatures (40–60°C) to improve resolution .

Q. What strategies elucidate the degradation pathways leading to this compound formation?

Methodological Answer: Conduct stress testing under hydrolytic (0.1M HCl/NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation kinetics via HPLC-UV and identify intermediates using LC-MSⁿ. For hydrolytic pathways, focus on ester hydrolysis of the dithiophenyl acetate moiety .

Q. How can high-resolution mass spectrometry (HRMS) differentiate this compound from isobaric impurities?

Methodological Answer: Use HRMS (Orbitrap or Q-TOF) with mass accuracy <5 ppm to distinguish isobars. Perform MS/MS fragmentation to compare product ion spectra (e.g., m/z 154.0312 for thiophene fragment). Pair with ion mobility spectrometry (IMS) to resolve conformers with identical mass but differing collision cross-sections .

Q. What kinetic models predict this compound formation under accelerated storage conditions?

Methodological Answer: Apply the Arrhenius equation to extrapolate degradation rates from accelerated studies (40°C/75% RH). Use HPLC data to model zero/first-order kinetics. For non-linear behavior, employ Weibull distribution or time-dependent rate constants. Validate with real-time stability data at 25°C/60% RH .

Q. How can FAIR principles enhance reproducibility in this compound research?

Methodological Answer: Ensure data is Findable (deposit spectra in public repositories), Accessible (CC-BY licenses), Interoperable (annotate using IUPAC nomenclature), and Reusable (publish raw HPLC/MS files). Use platforms like Zenodo for dataset sharing and provide metadata aligned with ISA-Tab standards .

Q. What frameworks guide hypothesis-driven research on this compound’s toxicological profile?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies. For in vitro toxicity, use PICO framework: Population (human bronchial cells), Intervention (impurity exposure), Comparison (parent drug), Outcome (oxidative stress markers). Prioritize OECD guidelines for genotoxicity assays (Ames test, micronucleus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.